![molecular formula C13H12N4 B13646723 1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]- CAS No. 1381952-89-1](/img/structure/B13646723.png)
1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a dimethylamino group, a naphthyridine moiety, and an acrylonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile typically involves the reaction of 1,8-naphthyridine-2-carbaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group or the acrylonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acrylonitriles or naphthyridines.
科学的研究の応用
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a ligand in coordination chemistry.
類似化合物との比較
Similar Compounds
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile: is similar to other acrylonitrile derivatives and naphthyridine compounds, such as:
Uniqueness
The uniqueness of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
1381952-89-1 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C13H12N4/c1-17(2)9-11(8-14)12-6-5-10-4-3-7-15-13(10)16-12/h3-7,9H,1-2H3 |
InChIキー |
RKQFGPIHXPSFCI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C(C#N)C1=NC2=C(C=CC=N2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


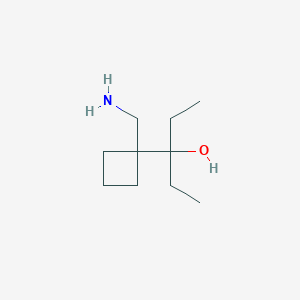
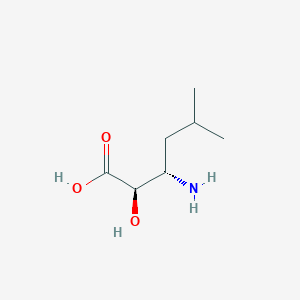
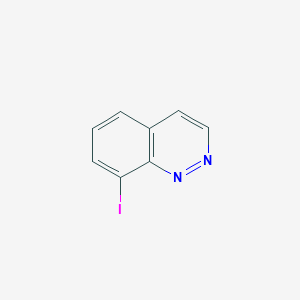
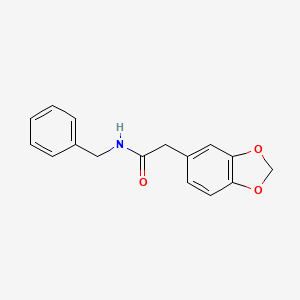
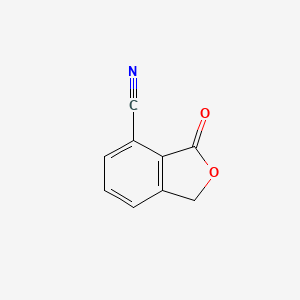
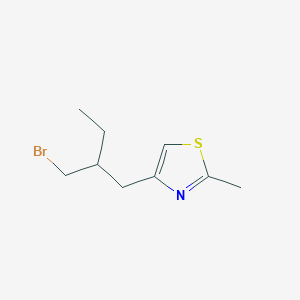
![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
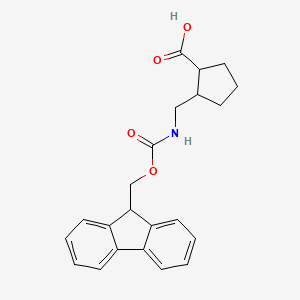
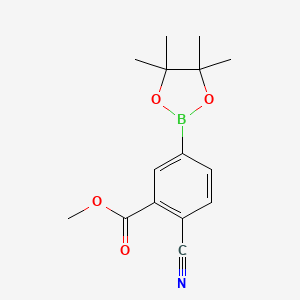
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
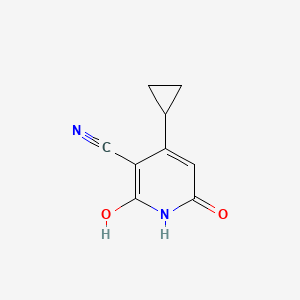
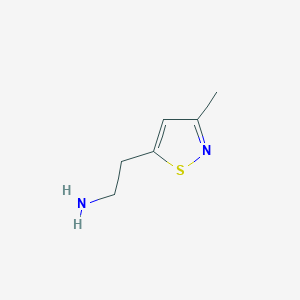

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
